molecular formula C13H18ClN B179440 1-Benzyl-3-(chloromethyl)piperidine CAS No. 104778-58-7

1-Benzyl-3-(chloromethyl)piperidine

Cat. No.: B179440
CAS No.: 104778-58-7
M. Wt: 223.74 g/mol
InChI Key: SHRHCPIREAQQDY-UHFFFAOYSA-N
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Description

1-Benzyl-3-(chloromethyl)piperidine is an organic compound with the molecular formula C₁₃H₁₈ClN. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(chloromethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with benzyl chloride under basic conditions to form 1-benzylpiperidine. This intermediate is then reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(chloromethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-3-(chloromethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: It serves as a precursor for the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(chloromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA via intercalation, affecting gene expression and cellular processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-(chloromethyl)piperidine is unique due to the presence of both benzyl and chloromethyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications .

Properties

IUPAC Name

1-benzyl-3-(chloromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRHCPIREAQQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547599
Record name 1-Benzyl-3-(chloromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104778-58-7
Record name 1-Benzyl-3-(chloromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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